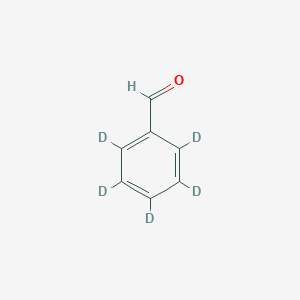

Benzaldehyde-2,3,4,5,6-d5

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457148 | |

| Record name | Benzaldehyde-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14132-51-5 | |

| Record name | Benzaldehyde-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14132-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzaldehyde-2,3,4,5,6-d5 chemical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Benzaldehyde-2,3,4,5,6-d5 (Benzaldehyde-d5). This deuterated analog of benzaldehyde is a valuable tool in various scientific disciplines, particularly in analytical chemistry, drug metabolism studies, and as a synthetic intermediate. This document outlines its physical and chemical characteristics, provides detailed experimental protocols for its analysis and synthesis, and explores its role in biological pathways.

Core Chemical Properties and Specifications

Benzaldehyde-d5 is a stable, isotopically labeled form of benzaldehyde where the five hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution results in a mass shift of +5 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆D₅CHO | [1][2] |

| Molecular Weight | 111.15 g/mol | [1][3][4] |

| CAS Number | 14132-51-5 | [1][2] |

| Appearance | Colorless to yellowish liquid | [5] |

| Density | 1.094 g/mL at 25 °C | [1][6] |

| Melting Point | -26 °C (lit.) | [1][6] |

| Boiling Point | 178-179 °C (lit.) | [1][6] |

| Refractive Index (n20/D) | 1.545 (lit.) | [1][6] |

| Flash Point | 64.00 °C (147.2 °F) - closed cup | [1][6] |

Table 2: Chemical Identifiers and Purity Specifications

| Identifier/Specification | Value | Reference(s) |

| Synonyms | Pentadeuterobenzaldehyde, Benzaldehyde-d5 | [1] |

| InChI | 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | [1] |

| SMILES | [H]C(=O)c1c([2H])c([2H])c([2H])c([2H])c1[2H] | [1] |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | ≥98% | [4] |

Table 3: Safety Information

| Hazard | Description | Reference(s) |

| Signal Word | Danger | [1][6] |

| Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child), H411 (Toxic to aquatic life with long lasting effects) | [1][6] |

| Pictograms | Health hazard, Exclamation mark, Environment | [6] |

| Storage | Store refrigerated (+2°C to +8°C). Protect from light. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the effective use and quality control of Benzaldehyde-d5 in a research setting.

Synthesis of this compound

A common synthetic route for this compound involves a two-step process starting from a deuterated benzoic acid derivative.

Step 1: Reduction of (2H5)Benzoic acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve (2H5)Benzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deuterated benzyl alcohol intermediate.

Step 2: Oxidation to this compound

-

Dissolve the deuterated benzyl alcohol from Step 1 in dichloromethane (CH₂Cl₂).

-

Add activated manganese dioxide (MnO₂) to the solution.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Quality Control and Analytical Methods

1. Isotopic and Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to confirm the isotopic enrichment and chemical purity of Benzaldehyde-d5.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of a dilute solution of Benzaldehyde-d5 in a suitable solvent (e.g., dichloromethane) is injected in split mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: Increase to 300 °C at a rate of 40 °C/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan to identify any impurities.

-

Selected Ion Monitoring (SIM): Monitor the molecular ions of unlabeled benzaldehyde (m/z 106) and Benzaldehyde-d5 (m/z 111) to determine the isotopic purity.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of Benzaldehyde-d5 relative to the total peak area of all components. The isotopic purity is calculated from the relative abundances of the m/z 111 and m/z 106 ions in the mass spectrum of the main peak.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are used to confirm the structure and the positions of deuterium labeling.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of Benzaldehyde-d5 in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

¹H NMR Analysis:

-

The spectrum should show a singlet corresponding to the aldehydic proton around δ 10.0 ppm.

-

The aromatic region (δ 7.5–8.0 ppm) should show a significant reduction in signal intensity, confirming the high level of deuteration on the phenyl ring.

-

-

²H NMR Analysis:

-

The spectrum will show signals in the aromatic region, confirming the presence and location of the deuterium atoms on the phenyl ring.

-

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects. This makes it an invaluable tool for correcting for sample loss and analytical variability in complex biological matrices.

Use as an Internal Standard in Bioanalysis

Role in Biological Pathways

Benzaldehyde has been shown to be involved in various biological processes. Notably, it can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial for cellular homeostasis and survival.

Benzaldehyde and the Sonic Hedgehog Signaling Pathway

The following diagram illustrates the proposed mechanism by which benzaldehyde activates the Shh pathway, leading to the induction of autophagy.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 14132-51-5 | Benchchem [benchchem.com]

- 5. This compound | C7H6O | CID 11159309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

Synthesis and Isotopic Purity of Benzaldehyde-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Benzaldehyde-d5 (C₆D₅CHO), a valuable deuterated analog of benzaldehyde. The incorporation of deuterium in place of hydrogen on the phenyl ring can significantly alter the metabolic fate and pharmacokinetic properties of benzaldehyde-containing compounds, making it a crucial building block in drug discovery and development. This document details established synthetic routes and outlines rigorous analytical methodologies for determining the isotopic enrichment of the final product.

Synthetic Pathways to Benzaldehyde-d5

The synthesis of Benzaldehyde-d5 primarily involves the introduction of a formyl group onto a deuterated benzene ring or the oxidation of a deuterated toluene precursor. The two most common and effective strategies are detailed below.

Method 1: Oxidation of Toluene-d8

A straightforward approach to Benzaldehyde-d5 is the selective oxidation of commercially available Toluene-d8. This method leverages the relative stability of the aromatic ring and the reactivity of the methyl group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Toluene-d8 (1.0 eq) in a suitable solvent such as acetic acid.

-

Addition of Oxidizing Agent: To the stirred solution, add a controlled amount of an oxidizing agent. A common choice is a mixture of manganese dioxide (MnO₂) and sulfuric acid (H₂SO₄). The reaction is typically carried out at a controlled temperature, often around 40°C, to favor the formation of the aldehyde and minimize over-oxidation to benzoic acid-d5.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Benzaldehyde-d5 is purified by vacuum distillation.

Logical Workflow for Oxidation of Toluene-d8:

Method 2: Formylation of Benzene-d6

Another robust method involves the direct formylation of Benzene-d6. Two classical named reactions are particularly suitable for this transformation: the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.

1.2.1. Gattermann-Koch Reaction

This reaction introduces a formyl group onto the deuterated aromatic ring using carbon monoxide and hydrochloric acid under pressure, catalyzed by a mixture of aluminum chloride and copper(I) chloride.

Experimental Protocol:

-

Catalyst Preparation: In a high-pressure autoclave, add anhydrous aluminum chloride and a catalytic amount of copper(I) chloride.

-

Reaction Execution: Cool the autoclave and add Benzene-d6. Pressurize the vessel with a mixture of carbon monoxide and hydrogen chloride gas.

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature and pressure are critical parameters and need to be carefully controlled.

-

Work-up: After the reaction period, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is then poured onto crushed ice, and the product is extracted with an organic solvent.

-

Purification: The organic extract is washed, dried, and the solvent is evaporated. The resulting Benzaldehyde-d5 is purified by vacuum distillation.

1.2.2. Vilsmeier-Haack Reaction

This method employs a milder formylating agent, the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to an excess of N,N-dimethylformamide with stirring.

-

Formylation: To this freshly prepared Vilsmeier reagent, add Benzene-d6 dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period and then heated to complete the reaction. The mixture is then cooled and poured into a beaker of crushed ice and hydrolyzed by the addition of a base (e.g., sodium hydroxide solution) until the mixture is alkaline.

-

Work-up and Purification: The product is extracted with an organic solvent, and the extract is washed, dried, and concentrated. Purification is achieved by vacuum distillation.

Chemical Pathway for Formylation of Benzene-d6:

Isotopic Purity Analysis

The determination of the isotopic purity of Benzaldehyde-d5 is critical to ensure its quality and suitability for its intended applications. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of Benzaldehyde-d5. The separation of the analyte by gas chromatography followed by mass analysis allows for the quantification of molecules with different numbers of deuterium atoms.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized Benzaldehyde-d5 in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like HP-5MS).

-

Data Acquisition: Acquire the data in full scan mode to observe the molecular ion cluster and in Single Ion Monitoring (SIM) mode for accurate quantification of the different isotopologues (M, M+1, M+2, M+3, M+4, M+5).

Data Presentation: GC-MS Parameters

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-200 |

| SIM Ions (m/z) | 106, 107, 108, 109, 110, 111 |

Isotopic Purity Calculation from MS Data:

The isotopic purity is calculated from the relative intensities of the molecular ion peaks of the different isotopologues. The percentage of Benzaldehyde-d5 is determined by the following formula:

Isotopic Purity (% d5) = [Intensity(M+5) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+5))] * 100

Corrections for the natural abundance of ¹³C should be applied for highly accurate measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy are invaluable for confirming the isotopic labeling pattern and purity.

2.2.1. ¹H NMR Spectroscopy

¹H NMR is used to determine the degree of deuteration by observing the reduction or absence of signals corresponding to the aromatic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the Benzaldehyde-d5 sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

Quantitative Data from ¹H NMR:

By integrating the residual proton signals in the aromatic region and comparing them to the integral of the non-deuterated aldehyde proton (if present) or an internal standard, the percentage of residual protons can be calculated, thus providing an indirect measure of deuteration.

2.2.2. ²H NMR Spectroscopy

²H (Deuterium) NMR directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation.

Experimental Protocol:

-

Sample Preparation: Dissolve the Benzaldehyde-d5 sample in a protonated solvent (e.g., CHCl₃).

-

Data Acquisition: Acquire a ²H NMR spectrum.

The presence of a signal in the aromatic region of the ²H NMR spectrum directly confirms the successful deuteration of the phenyl ring. The relative integrals of the signals can be used to assess the distribution of deuterium atoms if different aromatic positions were to be deuterated to varying extents.

Workflow for Isotopic Purity Analysis:

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and analysis of Benzaldehyde-d5. Actual yields and purity will vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Method 1: Oxidation of Toluene-d8 | Method 2: Formylation of Benzene-d6 |

| Typical Yield | 40-60% | 50-70% |

| Achievable Isotopic Purity (d5) | >98% | >98% |

| Primary Analytical Technique | GC-MS | GC-MS |

| Confirmatory Technique | ¹H NMR, ²H NMR | ¹H NMR, ²H NMR |

Conclusion

The synthesis of Benzaldehyde-d5 can be reliably achieved through the oxidation of Toluene-d8 or the formylation of Benzene-d6. Rigorous analysis using a combination of GC-MS and NMR spectroscopy is essential to confirm the high isotopic purity required for applications in drug development and metabolic research. The detailed protocols and analytical workflows presented in this guide provide a solid foundation for researchers and scientists working with this important deuterated compound.

An In-depth Technical Guide to the Physical Characteristics of Pentadeuterated Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral characteristics of pentadeuterated benzaldehyde (C₆D₅CHO). The information herein is intended to support research, development, and quality control activities where this isotopically labeled compound is utilized, primarily as an internal standard in mass spectrometry-based quantification methods.

Physicochemical Properties

Pentadeuterated benzaldehyde, also known as benzaldehyde-2,3,4,5,6-d₅, shares many physical properties with its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

| Property | Value | Reference |

| Molecular Formula | C₇HD₅O | [1][2] |

| Molecular Weight | 111.15 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Almond-like | [4] |

| Boiling Point | 178-179 °C (lit.) | [1][2] |

| Melting Point | -26 °C (lit.) | [1][2] |

| Density | 1.094 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.545 (lit.) | [1][2] |

| Isotopic Purity | ≥99 atom % D | [1][2] |

Spectral Data (Predicted and Inferred)

¹H NMR Spectroscopy

In the ¹H NMR spectrum of pentadeuterated benzaldehyde, the most prominent feature will be the singlet corresponding to the aldehydic proton (-CHO).

-

Aldehydic Proton (-CHO): A singlet is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm . This downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the benzene ring.[5][6] The signal will be a singlet as there are no adjacent protons to cause splitting.

-

Aromatic Region: Due to the substitution of all five aromatic protons with deuterium, there will be no signals in the aromatic region (typically δ 7.0-8.0 ppm).[5] This lack of aromatic signals is a key indicator of successful deuteration of the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 190-195 ppm , which is characteristic of an aldehyde carbonyl carbon.[7]

-

Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of δ 120-140 ppm . Due to the replacement of hydrogen with deuterium, the carbon signals will exhibit splitting due to C-D coupling. The carbon directly attached to the aldehyde group (C1) will appear as a singlet, while the deuterated carbons (C2-C6) will likely show multiplets due to one-bond and two-bond C-D coupling. The exact chemical shifts may be slightly different from non-deuterated benzaldehyde due to isotopic effects.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde is expected around 1700-1720 cm⁻¹ .[8][9]

-

C-H Stretch (Aldehydic): A medium to weak absorption band is anticipated around 2720-2820 cm⁻¹ .[8]

-

C-D Stretch (Aromatic): The C-H stretching vibrations of the aromatic ring (typically around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency, expected in the range of 2200-2300 cm⁻¹ .

-

Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the isotopic enrichment of the compound.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 111 . This is 5 mass units higher than that of non-deuterated benzaldehyde (m/z 106), confirming the incorporation of five deuterium atoms.[1][2]

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of benzaldehyde, with characteristic losses. A prominent fragment would be the loss of the formyl radical (-CHO), resulting in a phenyl cation. For the pentadeuterated analog, this would correspond to the loss of a -CHO group to give a C₆D₅⁺ fragment at m/z 82 . Another common fragmentation is the loss of a hydrogen radical from the molecular ion, which in this case would be the aldehydic hydrogen, leading to a fragment at m/z 110 .

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of pentadeuterated benzaldehyde.

Determination of Boiling Point (Micro Method)

-

Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), Bunsen burner or heating mantle.

-

Procedure:

-

Place a small amount (a few drops) of pentadeuterated benzaldehyde into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube containing the heating oil. The oil level should be above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Determination of Density

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25 °C until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with pentadeuterated benzaldehyde and allow it to equilibrate to 25 °C in the water bath.

-

Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

-

Calculate the density using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C

-

Determination of Refractive Index

-

Apparatus: Abbe refractometer, constant temperature water bath, and a light source (e.g., sodium lamp).

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Circulate water from the constant temperature bath at 20 °C through the prisms of the refractometer.

-

Place a few drops of pentadeuterated benzaldehyde onto the surface of the measuring prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the mirror to obtain a clear and sharp dividing line in the eyepiece.

-

Use the dispersion screw to eliminate any color fringes from the dividing line.

-

Adjust the measurement knob until the dividing line is centered on the crosshairs.

-

Read the refractive index from the scale.

-

Spectroscopic Analysis Protocols

-

Sample Preparation: Prepare a solution of pentadeuterated benzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-20 mg/mL in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-220 ppm). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Sample Preparation: As a neat liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Place the sample on the plates or crystal and acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

-

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds like benzaldehyde.

-

Acquisition:

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is a plot of ion intensity versus m/z.

-

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of pentadeuterated benzaldehyde.

Caption: A logical workflow for the characterization of pentadeuterated benzaldehyde.

References

- 1. Benzaldehyde-2,3,4,5,6-d5 D 99atom 14132-51-5 [sigmaaldrich.com]

- 2. 苯甲醛-2,3,4,5,6-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H6O | CID 11159309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 5 Ways IR Spectra Benzaldehyde - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

Navigating the Phenylpiperazine Landscape: A Technical Guide for Drug Development Professionals

Initial Note on CAS Number 14132-51-5: The provided CAS number corresponds to Benzaldehyde-d5, a deuterated solvent. Given the context of the request for a technical guide for researchers in drug development, it is highly probable that this was an inadvertent error. The core requirements of the prompt, including discussions on signaling pathways and experimental protocols, strongly suggest an interest in a pharmacologically active molecule. Therefore, this guide will focus on the versatile and biologically significant class of compounds known as phenylpiperazines , with a particular focus on derivatives of 1-(2-fluorophenyl)piperazine , a key structural motif in many centrally active agents.

Introduction to Phenylpiperazines

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its "druglikeness" and its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] This versatile heterocyclic moiety is a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders.[2][3] The strategic substitution on both the phenyl ring and the second nitrogen of the piperazine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, leading to agents with diverse activities, including antipsychotic, antidepressant, and anxiolytic effects.[4]

This guide provides a comprehensive overview of the properties, synthesis, biological activity, and handling of phenylpiperazine derivatives, with 1-(2-fluorophenyl)piperazine serving as a central example.

Physicochemical Properties of 1-(2-Fluorophenyl)piperazine

1-(2-Fluorophenyl)piperazine is a common intermediate in the synthesis of more complex, neurologically active compounds.[5] Its physicochemical properties are foundational to its use in further chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1011-15-0 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂ | [1] |

| Molecular Weight | 180.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1][6] |

| Boiling Point | 150 °C at 3 mmHg | [1][6] |

| Density | 1.141 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.556 | [1][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Synthesis and Handling

The synthesis of N-arylpiperazines can be achieved through several established methods, including the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution on electron-deficient arenes.[7] A common approach involves the reaction of a suitably substituted aniline with bis(2-chloroethyl)amine or the alkylation of a pre-formed piperazine ring.

General Experimental Protocol for N-Arylation

The following protocol describes a general method for the synthesis of N-arylpiperazines, which can be adapted for specific derivatives.

Reaction: Synthesis of 1-Arylpiperazine via Nucleophilic Aromatic Substitution

Materials:

-

Activated aryl halide (e.g., 1-fluoro-2-nitrobenzene)

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the activated aryl halide (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-arylpiperazine.

Handling and Storage

1-(2-Fluorophenyl)piperazine and its derivatives should be handled with care in a well-ventilated area or a chemical fume hood.[8][9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10] Store the compound in a tightly closed container in a cool, dry place.[11]

Biological Activity and Mechanism of Action

Phenylpiperazine derivatives exhibit a wide range of biological activities, primarily through their interaction with neurotransmitter receptors in the CNS. The nature and position of substituents on the phenyl and piperazine rings dictate the affinity and selectivity for various receptors, including serotonin (5-HT), dopamine (D₂), and adrenergic receptors.[12][13]

Biological Activity of Selected 1-(2-Fluorophenyl)piperazine Derivatives

The following table summarizes the biological activity of several derivatives incorporating the 1-(2-fluorophenyl)piperazine moiety.

| Compound | Target(s) | Activity | IC₅₀ / Kᵢ | Reference |

| Mafoprazine | D₂, α₁, α₂ receptors | Antagonist/Agonist | Kᵢ = 10.7 nM (D₂), 12.7 nM (α₁) | [12] |

| FPMINT Analogue (3c) | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Inhibitor | - | [14] |

| Sulfamethoxazole-piperazine derivative (6b) | BCL2 | Inhibitor | IC₅₀ = 17.33 µM (MDA-MB-231 cells) | [15] |

| Pyridazinone derivative | MAO-B | Inhibitor | - | [10] |

Mechanism of Action and Signaling Pathways

Many phenylpiperazine derivatives exert their effects by modulating serotonergic and dopaminergic signaling. For instance, compounds acting as 5-HT₁ₐ receptor agonists or antagonists can influence downstream signaling cascades mediated by G-proteins.[16]

Activation of the 5-HT₁ₐ receptor, a Gαi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence the phosphorylation of various downstream targets, ultimately altering neuronal excitability and gene expression.

Experimental Workflow Visualization

The development of novel phenylpiperazine derivatives follows a structured workflow from synthesis to biological evaluation.

Safety Information for 1-(2-Fluorophenyl)piperazine

The following table summarizes the key safety information for the parent compound, 1-(2-fluorophenyl)piperazine. Derivatives should be handled with the assumption that they may have similar or increased toxicity.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [1][8] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |

Conclusion

Phenylpiperazine derivatives represent a cornerstone in the development of CNS-active drugs. The ability to systematically modify the core structure allows for the generation of vast chemical libraries with diverse pharmacological profiles. A thorough understanding of their synthesis, physicochemical properties, biological activities, and handling is crucial for researchers and scientists in the field of drug discovery and development. While the initial CAS number provided was likely an error, the exploration of the phenylpiperazine scaffold offers a rich and relevant area of study for the target audience. Further investigation into specific derivatives will undoubtedly continue to yield novel therapeutic agents for a variety of unmet medical needs.

References

- 1. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Mafoprazine - Wikipedia [en.wikipedia.org]

- 13. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 15. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

Molecular weight and formula of Benzaldehyde-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties of Benzaldehyde-d5, its applications in quantitative analysis, and a representative synthetic pathway.

Core Properties of Benzaldehyde-d5

Benzaldehyde-d5 is a deuterated form of benzaldehyde where the five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based studies.

Quantitative Data Summary

The key physical and chemical properties of Benzaldehyde-d5 are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆D₅CHO | [1][2] |

| C₇D₅HO | [3] | |

| Molecular Weight | 111.15 g/mol | [3] |

| CAS Number | 14132-51-5 | [3] |

| Isotopic Purity | 99 atom % D | |

| Chemical Purity | 96-99% | [1] |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Density | 1.094 g/mL at 25 °C | |

| Boiling Point | 178-179 °C | |

| Melting Point | -26 °C | |

| Refractive Index | n20/D 1.545 | |

| Synonyms | Benzaldehyde-2,3,4,5,6-d5, Pentadeuterobenzaldehyde | [2] |

Experimental Protocol: Quantitative Analysis of Aldehydes Using Deuterated Internal Standards

The primary application of Benzaldehyde-d5 is as an internal standard for the accurate quantification of its non-deuterated counterpart in complex matrices. The following is a detailed protocol for the quantitative analysis of aldehydes using isotope dilution mass spectrometry (IDMS).[5]

Principle: A known amount of the deuterated standard (Benzaldehyde-d5) is added to a sample containing the analyte of interest (benzaldehyde).[5] The deuterated standard is chemically identical to the analyte and will behave similarly during sample preparation, extraction, and analysis, thus accounting for any sample loss.[5] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference.[5] By measuring the ratio of the native analyte to the deuterated standard, precise quantification can be achieved.[5]

Materials:

-

Benzaldehyde-d5 (Internal Standard Stock Solution, 1 mg/mL in methanol)

-

Benzaldehyde (Analyte Stock Solution, 1 mg/mL in methanol)

-

Derivatization Reagent (e.g., 2,4-Dinitrophenylhydrazine - DNPH)

-

Sample Matrix (e.g., plasma, tissue homogenate, environmental water sample)

-

Acetonitrile, cold, with 0.1% formic acid

-

10% Ethanol in water with 0.1% formic acid, cold

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Protein Precipitation (for biological samples):

-

Derivatization:

-

Reaction Quenching:

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Develop a suitable chromatographic method to separate the derivatized benzaldehyde from other components.

-

Set up the mass spectrometer to monitor the specific mass transitions for both the derivatized native benzaldehyde and the derivatized Benzaldehyde-d5.

-

-

Quantification:

-

Create a calibration curve using known concentrations of the benzaldehyde standard spiked with a constant amount of the Benzaldehyde-d5 internal standard.

-

Calculate the concentration of benzaldehyde in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Synthetic Pathway and Logical Relationships

Benzaldehyde can be synthesized through various methods. The following diagrams illustrate two common industrial synthesis routes for benzaldehyde, the precursor to Benzaldehyde-d5. The deuterated version is synthesized using deuterated starting materials in analogous reactions.

Caption: Etard reaction for the synthesis of benzaldehyde from toluene.

Caption: Oxidation of benzyl alcohol to produce benzaldehyde.

References

Commercial Availability and Technical Guide for 99 atom % D Benzaldehyde-d5

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, specifications, and applications of Benzaldehyde-d5 with an isotopic purity of 99 atom % D. This deuterated analog of benzaldehyde is a valuable tool in pharmaceutical research and development, particularly in drug metabolism and pharmacokinetic (DMPK) studies.

Commercial Availability

Benzaldehyde-d5 (C₆D₅CHO), with a 99 atom % deuterium enrichment, is readily available from several reputable suppliers of stable isotope-labeled compounds. Researchers can procure this product in various quantities to suit their experimental needs. Key suppliers include:

-

Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment, offering Benzaldehyde-d5 with high isotopic and chemical purity.[1]

-

CDN Isotopes: Specializes in the manufacturing and distribution of deuterated compounds for various scientific applications.[2]

-

VIVAN Life Sciences: A provider of stable isotope-labeled compounds, including Benzaldehyde-d5, for research and development purposes.[3]

Quantitative Data and Product Specifications

The following table summarizes the key quantitative data for commercially available 99 atom % D Benzaldehyde-d5, allowing for easy comparison between suppliers.

| Specification | Sigma-Aldrich [1] | CDN Isotopes [2] | VIVAN Life Sciences [3] |

| Product Number | 488119 | D-2553 | VLDL-00172 |

| CAS Number | 14132-51-5 | 14132-51-5 | 14132-51-5 |

| Molecular Formula | C₆D₅CHO | C₆D₅CHO | C₇HD₅O |

| Molecular Weight | 111.15 g/mol | 111.15 g/mol | 111.15 g/mol |

| Isotopic Purity | 99 atom % D | 99 atom % D | Not Specified |

| Chemical Purity | ≥99% (CP) | ≥96% | Not Specified |

| Appearance | Colorless to light yellow liquid | Not Specified | Not Specified |

| Density | 1.094 g/mL at 25 °C | Not Specified | Not Specified |

| Boiling Point | 178-179 °C (lit.) | Not Specified | Not Specified |

| Melting Point | -26 °C (lit.) | Not Specified | Not Specified |

| Refractive Index | n20/D 1.545 (lit.) | Not Specified | Not Specified |

Experimental Protocols

The primary application of Benzaldehyde-d5 in drug development is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized experimental protocol for its use in a pharmacokinetic study.

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study utilizing a deuterated internal standard.

Methodology:

-

Animal Dosing: Administer the non-deuterated therapeutic agent to laboratory animals (e.g., rats, mice) at a predetermined dose.[4][5]

-

Sample Collection: Collect biological samples (e.g., blood, plasma, urine) at various time points post-administration.[4]

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of Benzaldehyde-d5 solution of a known concentration. This serves as the internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.[4]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte (non-deuterated benzaldehyde or its metabolite) from the internal standard (Benzaldehyde-d5) and other matrix components.

-

Optimize the mass spectrometer settings to monitor specific parent-to-daughter ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of standard samples.

-

Determine the concentration of the analyte in the experimental samples by interpolating their peak area ratios on the calibration curve. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response.[6][7]

-

Signaling and Metabolic Pathways

Benzaldehyde is metabolized in vivo, primarily through oxidation to benzoic acid. This metabolic pathway is a key area of investigation in drug development, as the rate and extent of metabolism can significantly impact the efficacy and safety of a drug candidate.

Metabolic Pathway of Benzaldehyde

Caption: The primary metabolic pathway of benzaldehyde in vivo.

Benzaldehyde is absorbed and rapidly metabolized to benzoic acid in the skin and other tissues.[8][9] This conversion is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes.[10] The resulting benzoic acid then undergoes Phase II conjugation with glycine to form hippuric acid or with glucuronic acid to form benzoyl glucuronide, both of which are then excreted in the urine.[8]

Quality Control and Synthesis

The quality of deuterated standards is paramount for accurate and reproducible results. Suppliers of Benzaldehyde-d5 employ rigorous quality control measures to ensure high isotopic enrichment and chemical purity.

Quality Control Workflow for Deuterated Compounds

Caption: A typical workflow for the synthesis and quality control of deuterated compounds.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the identity and structure of the molecule and to determine the position and percentage of deuterium incorporation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound and is used to assess isotopic enrichment.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Employed to determine the chemical purity of the compound and to identify any non-deuterated impurities.

The synthesis of Benzaldehyde-d5 typically involves the formylation of deuterated benzene or the reduction of a deuterated benzoic acid derivative. The crude product is then purified using techniques such as distillation or chromatography to achieve the desired high chemical purity.[11][12]

References

- 1. 苯甲醛-2,3,4,5,6-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. vivanls.com [vivanls.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Human Metabolome Database: Showing metabocard for Benzaldehyde (HMDB0006115) [hmdb.ca]

- 9. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Benzaldehyde-2,3,4,5,6-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzaldehyde-2,3,4,5,6-d5, a deuterated analog of benzaldehyde. This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in analytical chemistry. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for its synthesis and spectroscopic analysis, and logical workflows represented by diagrams.

Predicted Spectroscopic Data

Due to the scarcity of publicly available experimental spectra for this compound, the following data are predicted based on the known spectra of unlabeled benzaldehyde and the established principles of isotopic effects on NMR and IR spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The aromatic protons are replaced by deuterium, which is not observed in ¹H NMR. Therefore, the spectrum is predicted to show a single peak corresponding to the aldehydic proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| Predicted data based on typical values for benzaldehyde.[1][2] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for all carbon atoms. The chemical shifts of the deuterated aromatic carbons are expected to be slightly upfield compared to unlabeled benzaldehyde due to the deuterium isotope effect.[3] The C-D coupling will also lead to splitting of these signals into multiplets (typically triplets for C-D).

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~192 | Singlet | Carbonyl carbon (C=O) | | ~136 | Singlet | C1 (ipso-carbon) | | ~129-134 | Multiplet (triplet) | C2, C3, C4, C5, C6 (deuterated aromatic carbons) | Predicted data based on typical values for benzaldehyde and known deuterium isotope effects.[4][5]

Predicted IR Data

The IR spectrum of this compound will exhibit characteristic absorptions for the carbonyl and aldehydic C-H groups. The most significant difference from unlabeled benzaldehyde will be the absence of aromatic C-H stretching and bending vibrations and the appearance of C-D stretching and bending vibrations at lower wavenumbers.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2200-2300 | Weak-Medium | Aromatic C-D stretch |

| ~2820, ~2720 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1550-1600 | Medium | Aromatic C=C stretch |

| Below 1000 | Medium-Strong | Aromatic C-D bending |

| Predicted data based on typical values for benzaldehyde and known isotopic effects on vibrational frequencies.[8][9][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of benzoic acid-d5 followed by oxidation of the resulting benzyl alcohol-d5.[11]

Step 1: Reduction of Benzoic Acid-d5 to Benzyl Alcohol-d5

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzoic acid-d5 in anhydrous diethyl ether to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Combine the filtrate and the ether washings, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield benzyl alcohol-d5.

Step 2: Oxidation of Benzyl Alcohol-d5 to this compound

-

Dissolve the benzyl alcohol-d5 obtained from the previous step in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂), to the solution.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese salts.

-

Wash the solid residue with dichloromethane.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded as a neat thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample in the IR spectrometer and record the sample spectrum.

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. ias.ac.in [ias.ac.in]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Stability and Storage Conditions for Deuterated Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated benzaldehyde. Given the critical role of isotopically labeled compounds in pharmaceutical research, particularly as internal standards in pharmacokinetic studies and for elucidating metabolic pathways, ensuring the chemical and isotopic integrity of these reagents is paramount. This document outlines the principal degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Stability Profile

Deuterated benzaldehyde, analogous to its non-deuterated counterpart, is primarily susceptible to degradation through autoxidation. The aldehyde functional group is the key determinant of its chemical stability. The kinetic isotope effect resulting from deuterium substitution on the formyl carbon may slightly decrease the rate of reactions involving the cleavage of the C-D bond, potentially offering a marginal increase in stability compared to unlabeled benzaldehyde under certain conditions.

Key Stability Considerations:

-

Oxidation: The aldehyde group is prone to oxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding deuterated benzoic acid. This autoxidation is a free-radical chain reaction and is accelerated by elevated temperatures, light, and the presence of metallic impurities.

-

Photodegradation: Aromatic aldehydes are sensitive to light, particularly UV radiation. Photodegradation can initiate the autoxidation process and may also lead to the formation of other impurities, including the potential for decarbonylation to form deuterated benzene under certain conditions.[1]

-

Thermal Stability: Elevated temperatures significantly increase the rate of oxidation.[2] While benzaldehyde is relatively stable at ambient temperatures if protected from oxygen and light, long-term storage at elevated temperatures is not recommended.

-

H/D Exchange: The deuterium on the formyl group of benzaldehyde is generally stable and not readily exchangeable under neutral or acidic conditions. However, in basic solutions, there is a potential for H/D exchange via the formation of an enolate intermediate. The deuterium atoms on the aromatic ring are not susceptible to exchange under typical storage or analytical conditions.

Recommended Storage and Handling

To ensure the long-term purity and isotopic integrity of deuterated benzaldehyde, the following storage and handling procedures are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated at 2-8°C for long-term storage. | To minimize the rate of autoxidation and other potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric oxygen, which is the primary driver of oxidative degradation. |

| Light | Protect from light by storing in an amber vial or in a light-proof container. | To prevent photodegradation, which can initiate and accelerate autoxidation.[1] |

| Moisture | Keep the container tightly sealed in a dry place. | To prevent the ingress of moisture, which could potentially participate in side reactions. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and skin contact. |

Degradation Pathways

The primary degradation pathway for deuterated benzaldehyde is autoxidation to deuterated benzoic acid. This process is a radical chain reaction.

Quantitative Stability Data

Specific quantitative stability data for deuterated benzaldehyde is not extensively available in the peer-reviewed literature. However, forced degradation studies on benzaldehyde can provide an indication of its stability profile. The following table presents illustrative data based on the expected outcomes of a forced degradation study on deuterated benzaldehyde. The degradation percentages are typical for a benzaldehyde derivative under the specified stress conditions. Actual degradation will depend on the precise experimental conditions and the specific deuterated analogue.

| Stress Condition | Parameter | Duration | % Degradation (Illustrative) | Primary Degradant |

| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | < 5% | Deuterated Benzoic Acid |

| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 5-15% | Deuterated Benzoic Acid, Potential H/D exchange |

| Oxidative | 3% H₂O₂ at RT | 24 hours | 20-40% | Deuterated Benzoic Acid |

| Thermal | 60°C | 48 hours | 5-10% | Deuterated Benzoic Acid |

| Photolytic | UV light (254 nm) at RT | 24 hours | 10-25% | Deuterated Benzoic Acid, Deuterated Benzene |

Experimental Protocols

Stability-Indicating HPLC Method

This section outlines a typical protocol for a stability-indicating HPLC method to assess the purity of deuterated benzaldehyde and quantify its primary degradant, deuterated benzoic acid.

1. Chromatographic Conditions:

-

Instrument: HPLC with UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The mobile phase composition may require optimization.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve deuterated benzaldehyde and deuterated benzoic acid in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL of deuterated benzaldehyde and 10 µg/mL of deuterated benzoic acid).

-

Sample Solution: Prepare a solution of the deuterated benzaldehyde sample to be tested in the mobile phase at a similar concentration to the standard solution.

3. Method Validation:

The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to separate the main peak from any degradation products and placebo components.

Forced Degradation Study Protocol

This protocol describes a typical workflow for conducting a forced degradation study.

1. Preparation of Stock Solution:

Prepare a stock solution of deuterated benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) to 60°C for 48 hours.

-

Photodegradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Analysis:

Analyze the stressed samples using the validated stability-indicating HPLC method. The method should be capable of separating the intact deuterated benzaldehyde from all major degradation products.

Analytical Techniques for Purity and Isotopic Enrichment Assessment

Beyond HPLC for purity, other techniques are crucial for the comprehensive characterization of deuterated benzaldehyde.

| Technique | Application | Key Information Provided |

| Mass Spectrometry (MS) | Isotopic enrichment and impurity profiling. | Confirms the mass of the deuterated molecule and determines the percentage of deuteration. Can identify and quantify impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and site of deuteration. | ¹H NMR can confirm the absence of protons at the deuterated positions. ²H NMR directly observes the deuterium signals, confirming the location of the label. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Provides high-resolution separation of volatile compounds and allows for their identification based on mass spectra. |

Conclusion

The stability of deuterated benzaldehyde is primarily influenced by its susceptibility to autoxidation, a process that is accelerated by exposure to oxygen, light, and heat. Strict adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is crucial for maintaining the compound's chemical and isotopic integrity. For applications requiring stringent quality control, the implementation of a validated stability-indicating analytical method is essential to monitor the purity of deuterated benzaldehyde over time. The experimental protocols and information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important isotopically labeled compound.

References

An In-depth Technical Guide to the Natural Abundance and Synthesis of Deuterated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and synthetic methodologies for deuterated aromatic aldehydes. These isotopically labeled compounds are of significant interest in various scientific disciplines, particularly in drug discovery and development, owing to the kinetic isotope effect which can favorably alter the metabolic profiles of pharmacologically active molecules. This document offers a detailed exploration of their natural occurrence, modern synthetic protocols, and the underlying mechanistic principles.

Natural Abundance of Deuterated Aromatic Aldehydes

The natural abundance of deuterium (²H or D) is approximately 0.0156% on Earth.[1] In organic molecules, the distribution of deuterium is not uniform and is influenced by the isotopic composition of environmental water and the specific biosynthetic pathways involved in their formation. Aromatic aldehydes, prevalent in the plant kingdom as essential oils and flavor components, exhibit characteristic deuterium-to-hydrogen (D/H) ratios. The measurement of these ratios, often expressed in delta notation (δD) relative to Vienna Standard Mean Ocean Water (VSMOW), provides insights into the botanical and geographical origin of these compounds.

The primary biosynthetic route to many aromatic compounds in plants is the shikimate pathway, which utilizes precursors derived from glycolysis and the pentose phosphate pathway. The hydrogen atoms incorporated into the aromatic ring and the aldehyde functional group originate from water and enzymatic cofactors such as NADPH. Isotopic fractionation during these biochemical reactions leads to distinct δD values for different natural products.

Table 1: Natural Abundance of Deuterium in Select Aromatic Aldehydes

| Aromatic Aldehyde | Botanical Source(s) | Average δD (‰ vs. VSMOW) | Reference(s) |

| Benzaldehyde | Bitter Almond (Prunus dulcis var. amara) | -114 to -93 | [2] |

| Cinnamaldehyde | Cinnamon (Cinnamomum verum) | -142 to -109 | [2] |

| Vanillin | Vanilla Bean (Vanilla planifolia) | -115 to -95 | [3] |

Note: δD values can vary depending on the geographical origin and specific environmental conditions of the plant source.

The analysis of D/H ratios is a powerful tool for verifying the authenticity of natural flavors and identifying adulteration with synthetic counterparts, which often exhibit different isotopic signatures due to their distinct manufacturing processes.

Synthesis of Deuterated Aromatic Aldehydes

The targeted introduction of deuterium into aromatic aldehydes can be achieved through a variety of synthetic methods. These strategies can be broadly categorized into traditional reduction-based approaches and modern catalytic methods, including transition-metal catalysis, photocatalysis, and organocatalysis. The choice of method often depends on the desired position of deuteration (e.g., formyl group vs. aromatic ring), substrate scope, and functional group tolerance.

Traditional Methods

A long-standing method for the synthesis of formyl-deuterated aromatic aldehydes involves the reduction of carboxylic acid derivatives.

-

Reduction of Esters and Acid Chlorides: The most common approach utilizes powerful deuterated reducing agents like lithium aluminum deuteride (LiAlD₄). The ester or acid chloride is reduced to the corresponding deuterated alcohol, which is then re-oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

Caption: Traditional two-step synthesis of formyl-deuterated aromatic aldehydes.

Modern Catalytic Methods

Recent advancements in catalysis have provided more direct and efficient routes to deuterated aromatic aldehydes, often with high selectivity and functional group compatibility.

Palladium-catalyzed reactions have emerged as a powerful tool for the selective deuteration of aromatic C-H bonds.

-

Ortho-Deuteration via Transient Directing Groups: This method allows for the selective incorporation of deuterium at the ortho position of the aromatic ring. A transient directing group, such as an amino acid, reversibly forms an imine with the aldehyde. This intermediate then directs a palladium catalyst to activate and deuterate the adjacent C-H bonds using D₂O as the deuterium source.[4][5]

Caption: Palladium-catalyzed ortho-deuteration of aromatic aldehydes.

Visible-light photoredox catalysis offers a mild and efficient method for the formyl-selective deuteration of aromatic aldehydes.

-

Synergistic Photoredox and Organic Catalysis: This approach utilizes a photocatalyst that, upon irradiation with visible light, initiates a hydrogen atom transfer (HAT) from the aldehyde's formyl group. The resulting acyl radical is then trapped by a deuterated thiol catalyst, leading to the formation of the deuterated aldehyde. D₂O serves as the ultimate deuterium source, regenerating the deuterated thiol.[6][7]

Caption: Photocatalytic formyl-selective deuteration of aromatic aldehydes.

N-Heterocyclic carbenes (NHCs) have proven to be effective organocatalysts for the direct deuteration of the formyl C-H bond.

-